

# Applications of "Octan-2-yl carbonochloride" in natural product synthesis

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## Compound of Interest

Compound Name: *Octan-2-yl carbonochloride*

Cat. No.: *B098895*

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## Applications of Octan-2-yl Carbonochloride in Synthesis

For Researchers, Scientists, and Drug Development Professionals

## Application Notes

**Octan-2-yl carbonochloride** is a chiral chemical reagent with potential applications in natural product synthesis and medicinal chemistry. While not as commonly cited as other chiral auxiliaries or reagents, its structure lends itself to specific uses where the introduction of a chiral, lipophilic moiety is desired. Its primary applications can be categorized into two main areas: as a chiral derivatizing agent for the synthesis of carbonates and carbamates, and in stereospecific transformations of alcohols.

### 1. Introduction of a Chiral Lipophilic Group:

**Octan-2-yl carbonochloride** can be used to introduce an octan-2-yloxycarbonyl group onto a substrate containing a nucleophilic functional group, such as an alcohol or an amine. This can be particularly useful in the following contexts:

- **Prodrug Synthesis:** The octan-2-yloxycarbonyl group can be employed as a lipophilic moiety to enhance the bioavailability of a drug. The carbonate or carbamate linkage can be designed to be cleaved *in vivo*, releasing the active pharmaceutical ingredient. A notable

example is its use in the synthesis of prodrug modulators of the integrated stress pathway, where it is reacted with a parent molecule to improve its pharmacological properties.[1]

- Chiral Resolution and Derivatization: In the synthesis of complex molecules with multiple stereocenters, **octan-2-yl carbonochloridate** can be used as a chiral derivatizing agent to distinguish between enantiomers or diastereomers. The resulting diastereomeric carbonates or carbamates may exhibit different physical properties (e.g., solubility, chromatographic retention) allowing for their separation.

## 2. Stereospecific Conversion of Alcohols to Alkyl Chlorides:

The reaction of secondary alcohols with phosgene can proceed through a chloroformate intermediate, which upon decomposition, can yield an alkyl chloride. In the case of a chiral alcohol like 2-octanol reacting with phosgene, the intermediate is **octan-2-yl carbonochloridate**. This intermediate can then undergo an intramolecular nucleophilic substitution (S<sub>N</sub>i mechanism) to produce the corresponding alkyl chloride with retention of configuration.[2] This provides a potential route for the stereospecific conversion of alcohols to chlorides, a valuable transformation in the synthesis of many natural products.

# Experimental Protocols

## Protocol 1: Synthesis of an Octan-2-yl Carbonate Prodrug

This protocol is adapted from the synthesis of a prodrug modulator of the integrated stress pathway.[1]

Objective: To introduce an octan-2-yloxycarbonyl group onto a phenolic hydroxyl group.

Materials:

- Parent molecule with a phenolic hydroxyl group (e.g., the product from Example 1L in the cited patent[1])
- **Octan-2-yl carbonochloridate**
- Pyridine
- Dichloromethane (DCM)

- Triphosgene (as a precursor for phosgene, used in the synthesis of the carbonochloridate itself)
- Silica gel for flash chromatography

Procedure:

- To a stirred solution of the parent molecule (1.0 eq) in dichloromethane at ambient temperature, add pyridine (1.1 eq).
- Slowly add a solution of **octan-2-yl carbonochloridate** (1.0 eq) in dichloromethane dropwise over a period of 3 minutes.
- Stir the resulting mixture at ambient temperature for 18 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture can be directly purified by flash chromatography on silica gel to yield the desired octan-2-yl carbonate product.

Quantitative Data from a Representative Synthesis:[1]

Triphosgen				Reaction Time	Purification
Reactant 1 (Example 1L Product)	Pyridine	e (for chloroformate synthesis)	Solvent		
515 mg (0.97 mmol)	0.087 mL (1.07 mmol)	101 mg (0.34 mmol)	Dichloromethane (4.5 mL)	18 hours	Flash Chromatography

## Visualizations

### Reaction Scheme for Prodrug Synthesis

Parent Molecule (with -OH)

Octan-2-yl  
carbonochloridate

Reaction Conditions

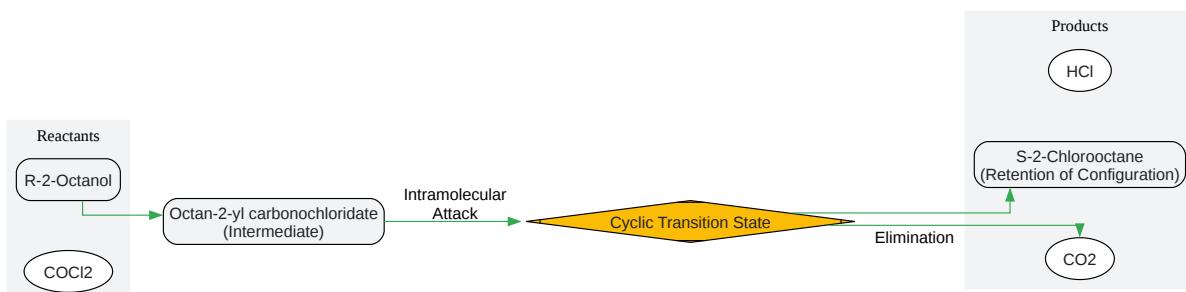
Pyridine

DCM

Octan-2-yl Carbonate  
Prodrug[Click to download full resolution via product page](#)

Caption: General reaction scheme for the synthesis of an octan-2-yl carbonate prodrug.

Proposed SNi Mechanism for Stereospecific Chlorination



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Caption: Proposed SNi mechanism for the reaction of 2-octanol with phosgene.

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## References

- 1. Octan-2-yl carbonochloridate | C9H17ClO2 | CID 12601447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [PDF] Phytochemical analysis of chloroform extract of leaves of *Skimmia laureola* | Semantic Scholar [semanticscholar.org]
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